4-(4-Ethylpiperazin-1-yl)-3-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-3-15-6-8-16(9-7-15)13-5-4-12(14)10-11(13)2/h4-5,10H,3,6-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVFGPRIMUANRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Solid State Characterization of 4 4 Ethylpiperazin 1 Yl 3 Methylaniline
X-ray Crystallography and Crystal Engineering
To date, the crystal structure of 4-(4-Ethylpiperazin-1-yl)-3-methylaniline has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, the analysis of structurally similar compounds, such as 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, can provide valuable insights into the likely molecular conformation, crystal packing, and supramolecular assemblies of the target molecule.
Determination of Molecular Conformation and Dihedral Angles
The molecular conformation of this compound is expected to be primarily influenced by the orientation of the piperazine (B1678402) ring relative to the aniline (B41778) moiety and the conformation of the ethyl group. The piperazine ring typically adopts a chair conformation to minimize steric strain. The dihedral angle between the plane of the aniline ring and the mean plane of the piperazine ring will be a key conformational parameter. In the crystal structure of the related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, this dihedral angle is likely to be significant, preventing a fully planar arrangement due to steric hindrance between the piperazine ring and the substituents on the aniline ring.
For this compound, the presence of a methyl group at the 3-position of the aniline ring would similarly influence the dihedral angle. The ethyl group attached to the distal nitrogen of the piperazine ring is expected to be in a staggered conformation to minimize torsional strain.
Table 1: Crystallographic Data for the Related Compound 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate researchgate.net
| Parameter | Value |
| Chemical Formula | C12H18ClN3O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.938(3) |
| b (Å) | 12.029(4) |
| c (Å) | 10.793(3) |
| β (°) | 107.99(3) |
| Volume (ų) | 1349.4(7) |
| Z | 4 |
This data is for a related compound and is presented for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive 1H and 13C NMR Assignments
The 1H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the piperazine ring protons, the ethyl group protons, and the methyl group protons. The aromatic region would likely display an ABC system for the three protons on the aniline ring. The piperazine ring protons would appear as complex multiplets due to their diastereotopic nature and coupling to each other. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The methyl group on the aniline ring would appear as a singlet.
The 13C NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon bearing the amino group being the most shielded. The carbons of the piperazine ring would resonate in the aliphatic region, as would the carbons of the ethyl and methyl groups.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 | 115 - 150 |
| -NH2 | 3.5 - 4.5 | - |
| Piperazine CH2 | 2.4 - 3.2 | 45 - 55 |
| -CH2- (Ethyl) | ~2.5 (q) | ~52 |
| -CH3 (Ethyl) | ~1.1 (t) | ~12 |
| -CH3 (Aromatic) | ~2.2 (s) | ~18 |
These are predicted values based on analogous structures and may differ from experimental data.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques would be indispensable for the unambiguous assignment of the 1H and 13C NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons, between the methylene and methyl protons of the ethyl group, and among the protons of the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the one-bond correlations between protons and their directly attached carbon atoms. This would be crucial for assigning the carbons of the aromatic ring, the piperazine ring, and the ethyl and methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would provide information about longer-range (2-3 bond) correlations between protons and carbons. For example, it could show a correlation between the methyl protons on the aniline ring and the aromatic carbons, and between the piperazine protons and the aromatic carbon to which the piperazine ring is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space correlations between protons that are in close proximity. This could help to determine the relative stereochemistry and conformation of the molecule, for example, by showing correlations between the protons of the piperazine ring and the substituents on the aniline ring.
Conformational Studies via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For this compound, conformational isomerism arises from two primary phenomena: the interconversion of the piperazine ring and the restricted rotation around the C(aryl)-N(piperazine) bond.
The piperazine ring typically adopts a chair conformation to minimize steric strain. In an unsymmetrically substituted piperazine like the title compound, two distinct chair conformers can exist, differing in the axial or equatorial orientation of the substituents on the nitrogen atoms. The interconversion between these two chair forms is a dynamic process that can be studied using variable-temperature (VT) NMR experiments. nih.govrsc.org At room temperature, this interconversion is often rapid on the NMR timescale, resulting in averaged signals for the piperazine protons. However, upon cooling, the rate of interconversion slows, which can lead to the broadening and eventual splitting of these signals into distinct sets for each conformer. researchgate.netbeilstein-journals.org
Furthermore, rotation around the C(aryl)-N(piperazine) bond can be restricted due to steric hindrance and the electronic effects of the substituents. This restricted rotation can give rise to atropisomerism, where different rotational conformers (rotamers) can be observed. nih.gov Dynamic NMR studies on similar N-arylpiperazine systems have shown that the energy barrier for this rotation can be significant enough to allow for the observation of distinct rotamers at lower temperatures. nih.govscispace.com The activation energy barriers for these conformational changes can be calculated from the coalescence temperature, which is the temperature at which the separate signals for the different conformers merge into a single broad peak. beilstein-journals.org For N-acylated piperazines, these barriers have been found to be between 56 and 80 kJ mol⁻¹. scispace.com
| Phenomenon | Description | Expected NMR Observation |
|---|---|---|
| Piperazine Ring Inversion | Interconversion between two chair conformations. | Averaged signals at room temperature; signal broadening and splitting at low temperatures. |
| C(aryl)-N Bond Rotation | Restricted rotation leading to different rotamers. | Observation of distinct sets of signals for aromatic and piperazine protons at low temperatures. |
| Nitrogen Inversion | Pyramidal inversion at the nitrogen atoms. | Generally rapid; may contribute to signal averaging. Not typically the dominant dynamic process observed. rsc.org |
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry provides critical information regarding a molecule's mass, elemental composition, and structural features through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is utilized to determine the precise mass of a molecule with high accuracy, which in turn allows for the unambiguous determination of its elemental composition. researchgate.netcolorado.edu For this compound, the molecular formula is C₁₃H₂₁N₃. HRMS analysis would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that is extremely close to the calculated theoretical mass, typically within a few parts per million (ppm). uky.eduyoutube.com This high accuracy distinguishes the correct formula from other potential combinations of atoms that might have the same nominal mass.
| Molecular Formula | Species | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₁₃H₂₁N₃ | [M] | 219.17355 |
| [M+H]⁺ | 220.18083 |
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable insights into the molecule's structure. wikipedia.org For the protonated molecule of this compound, [C₁₃H₂₂N₃]⁺, collision-induced dissociation (CID) would likely induce fragmentation at several key points.
The most common fragmentation pathways for N-substituted piperazines and anilines involve cleavages at the bonds adjacent to the nitrogen atoms (α-cleavage) and within the piperazine ring. miamioh.eduyoutube.com Key expected fragmentation pathways include:
Loss of the ethyl group: Cleavage of the N-ethyl bond would result in the loss of an ethene molecule (C₂H₄, 28 Da) or an ethyl radical (C₂H₅•, 29 Da), depending on the specific mechanism.
Piperazine ring fragmentation: The piperazine ring can undergo characteristic cleavages, often leading to the loss of C₂H₄N or related fragments. researchgate.net A common pathway is the cleavage of two bonds in the ring, leading to stable neutral losses. preprints.orgresearchgate.net
Cleavage of the C(aryl)-N(piperazine) bond: Scission of the bond connecting the aniline moiety to the piperazine ring can occur, leading to ions representing each of these structural units. researchgate.net
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the piperazine nitrogen is a common pathway for N-aryl amines. scispace.com
| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Proposed Fragmentation Pathway |
|---|---|---|---|
| 220.18 | C₂H₄ (28.03) | 192.15 | Loss of ethene from the ethyl group. |
| 220.18 | C₂H₅N (43.04) | 177.14 | Piperazine ring opening and loss of ethylamine moiety. |
| 220.18 | C₅H₁₂N₂ (100.10) | 120.08 | Cleavage of C(aryl)-N bond with charge retention on the methylaniline fragment. |
| 220.18 | C₇H₈N (106.07) | 114.11 | Cleavage of C(aryl)-N bond with charge retention on the ethylpiperazine fragment. |
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the characterization of different isomers and conformers that may have the same mass-to-charge ratio. nih.gov For this compound, different spatial arrangements of the ethyl group, the orientation of the methylaniline group relative to the piperazine ring, and different ring puckering conformations could result in distinct gas-phase structures.
These different conformers would travel through the IMS drift tube at different rates, leading to different arrival times. This allows for the determination of their collision cross-section (CCS), a value that reflects the ion's rotational average projected area. researchgate.net Theoretical calculations can be used to generate models of potential conformers and their predicted CCS values, which can then be compared to the experimental data to aid in structural assignment. nih.gov
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Collision Cross-Section (CCS) | A measure of the ion's size and shape in the gas phase. | Different conformers (e.g., chair vs. boat, rotamers) would exhibit distinct CCS values, allowing for their separation and characterization. |
| Arrival Time Distribution (ATD) | The distribution of ion arrival times at the detector. | The presence of multiple peaks or a broad peak in the ATD can indicate the existence of multiple stable conformers in the gas phase. |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups. The aniline moiety will exhibit N-H stretching vibrations, while the aromatic ring will have characteristic C-H and C=C stretching modes. The aliphatic parts of the molecule—the methyl and ethyl groups and the piperazine ring—will show C-H stretching, bending, and rocking vibrations.
Aniline N-H Vibrations: The primary amine group (-NH₂) typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹.
Aromatic C-H Vibrations: The C-H stretching vibrations of the benzene (B151609) ring are expected to appear above 3000 cm⁻¹. The substitution pattern on the ring will influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹.
Aliphatic C-H Vibrations: The C-H stretching vibrations for the methyl, ethyl, and piperazine methylene groups are expected in the 2800-3000 cm⁻¹ range.
C-N Vibrations: The C-N stretching vibrations for both the aryl-N and alkyl-N bonds will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Piperazine Ring Vibrations: The piperazine ring will have characteristic skeletal vibrations ("breathing" and deformation modes) in the fingerprint region. researchgate.netsemanticscholar.org
Raman spectroscopy is often complementary to IR spectroscopy. For instance, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, whereas asymmetric and polar group vibrations are typically more intense in the IR spectrum. scirp.org
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | IR |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR/Raman |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR/Raman |
| Aliphatic (CH₂, CH₃) | C-H Stretch | 2850 - 2960 | IR/Raman |
| Aryl-Amine | C-N Stretch | 1250 - 1360 | IR |
| Alkyl-Amine | C-N Stretch | 1020 - 1250 | IR |
Investigating Intermolecular Interactions in Solid and Solution States
The conformation of the piperazine ring, which typically adopts a chair conformation, and the relative orientation of the ethyl and aryl substituents will influence the efficiency of the crystal packing. nih.gov The interplay of these various forces—hydrogen bonds, C-H···π interactions, and van der Waals forces—determines the final three-dimensional arrangement of the molecules in the crystal. pk.edu.plnih.gov
In solution, the intermolecular interactions are more dynamic. The solubility and behavior of this compound in different solvents will be governed by the ability of the solvent to disrupt the intermolecular forces present in the solid state and to form new interactions with the solute molecule. In protic solvents, hydrogen bonding between the solvent and the amino and piperazine groups will be the dominant interaction. In aprotic polar solvents, dipole-dipole interactions will be more significant. The nature and strength of these solute-solvent interactions can influence the compound's spectroscopic properties, as will be discussed in the following sections.
A summary of the probable intermolecular interactions is presented in the table below.
| Interaction Type | Donor/Acceptor in Molecule | Potential Interacting Partner | State |
| Hydrogen Bonding | -NH₂ (donor), Piperazine N (acceptor) | Neighboring molecule (N or π-system), Protic solvent | Solid & Solution |
| C-H···π Interactions | Alkyl C-H, Piperazine C-H (donors) | Aniline π-system (acceptor) | Solid |
| Van der Waals Forces | Entire molecule | Neighboring molecules, Solvent | Solid & Solution |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light by this compound results in the promotion of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure of the compound.
The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the π-electrons of the aromatic aniline ring and the non-bonding (n) electrons on the nitrogen atoms. The primary transitions anticipated are π → π* and n → π*.
The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity and are associated with the conjugated system of the benzene ring. For N-phenylpiperazine, a related compound, absorption bands are observed in the UV region. nist.govnist.gov The presence of the amino, methyl, and ethylpiperazinyl substituents on the aniline ring will influence the energy of these transitions. The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.
The n → π* transitions involve the promotion of a non-bonding electron from a nitrogen atom to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. nih.gov The lone pair of electrons on the aniline nitrogen and the piperazine nitrogens can participate in such transitions.
Based on data for similar N-arylpiperazine derivatives, it is plausible to predict the absorption maxima for this compound. A summary of these expected transitions and their estimated absorption maxima (λmax) is provided in the table below.
| Electronic Transition | Chromophore | Estimated λmax (nm) |
| π → π | Substituted Aniline Ring | ~250 - 290 |
| n → π | N-aryl amine, Piperazine | ~300 - 350 |
It is important to note that the solvent can have a significant effect on the position of these absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the electronic absorption spectra of organic molecules. mdpi.comfaccts.deresearchgate.net These calculations can provide valuable insights into the nature of the electronic transitions, the molecular orbitals involved, and the theoretical absorption maxima.
For a molecule like this compound, a TD-DFT calculation would typically involve first optimizing the ground-state geometry of the molecule. Following this, the excitation energies and oscillator strengths for the lowest energy electronic transitions would be calculated. The results of these calculations can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental data.
Computational studies on similar aromatic amines have shown good agreement between calculated and experimental spectra. nih.govrsc.org The calculations can help to definitively assign the observed absorption bands to specific electronic transitions (e.g., π → π* or n → π*). Furthermore, analysis of the molecular orbitals involved in these transitions can provide a deeper understanding of how the different substituents on the aniline ring affect the electronic properties of the molecule.
The table below presents a hypothetical comparison between expected experimental data and theoretical data that could be obtained from TD-DFT calculations for the primary absorption bands.
| Parameter | Expected Experimental Data | Hypothetical TD-DFT Data |
| λmax (π → π) | ~270 nm | ~265 nm |
| Oscillator Strength (f) (π → π) | High | ~0.8 |
| λmax (n → π) | ~320 nm | ~315 nm |
| Oscillator Strength (f) (n → π) | Low | ~0.1 |
Such a correlation would confirm the nature of the electronic transitions and provide a robust characterization of the electronic properties of this compound.
Based on the current search, there is a lack of publicly available scientific literature detailing specific theoretical and computational chemistry studies, such as Quantum Chemical Investigations and Molecular Dynamics (MD) Simulations, conducted on the compound this compound. The requested in-depth data for electronic structure, conformational analysis, spectroscopic parameter prediction, reactivity, and dynamic behavior are not present in the search results.
Therefore, it is not possible to construct the detailed article as per the user's structured outline and stringent content requirements at this time. Comprehensive and scientifically accurate information on the specific computational analyses for this compound is not readily accessible in the public domain.
Theoretical and Computational Chemistry Studies of 4 4 Ethylpiperazin 1 Yl 3 Methylaniline
Molecular Dynamics (MD) Simulations
Solvent Effects on Molecular Structure and Dynamics
The surrounding solvent medium can significantly influence the molecular structure, conformation, and dynamic behavior of a solute like 4-(4-Ethylpiperazin-1-yl)-3-methylaniline. Computational methods, particularly Density Functional Theory (DFT) combined with continuum solvent models like the Polarizable Continuum Model (PCM), are powerful tools for investigating these effects. These models simulate the bulk electrostatic effects of a solvent, allowing for the prediction of conformational preferences and changes in spectroscopic properties in different environments.
For a molecule with the structural complexity of this compound, which features a flexible ethylpiperazine ring and a polar aniline (B41778) group, solvent polarity is expected to play a crucial role. In non-polar solvents, intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, may dictate the preferred conformation. In contrast, polar solvents can form intermolecular hydrogen bonds with the amine and piperazine (B1678402) nitrogen atoms, potentially altering the conformational equilibrium and the rotational barriers of the molecule.
Molecular dynamics (MD) simulations can provide further insights by explicitly modeling solvent molecules, offering a dynamic picture of the solute-solvent interactions. These simulations can reveal the structure of the solvation shells around the molecule and the timescale of conformational changes, which are crucial for understanding its reactivity and interactions in condensed phases. Studies on similar piperazine derivatives have shown that solvent-induced shifts in vibrational frequencies, such as the N-H stretching of the aniline group, can be accurately predicted and correlated with empirical solvent parameters.
Table 1: Predicted Influence of Solvent Properties on the Molecular Characteristics of this compound
| Solvent Property | Predicted Effect on Molecular Structure and Dynamics | Computational Method |
| Dielectric Constant (Polarity) | Increased polarity may stabilize more polar conformers. Can lead to shifts in UV-Vis and NMR spectra. | DFT with PCM |
| Hydrogen Bonding Capacity | Protic solvents can form H-bonds with nitrogen atoms, influencing piperazine ring puckering and aniline group orientation. | MD Simulations, DFT with explicit solvent molecules |
| Viscosity | Higher viscosity can slow down conformational transitions and rotational dynamics of the ethyl and methyl groups. | MD Simulations |
| Solvent Acceptor Number (AN) | A higher AN indicates stronger solvent acidity, leading to stronger interactions with the basic nitrogen atoms and shifts in N-H vibrational frequencies. | DFT with PCM |
Computational Mechanistic Elucidation of Synthetic Routes
A plausible and common synthetic route for N-arylpiperazines like this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. Computational chemistry, particularly DFT, is instrumental in elucidating the complex catalytic cycle of such reactions.
Identification of Rate-Determining Steps and Transition States
The Buchwald-Hartwig amination proceeds through a catalytic cycle that generally involves three key steps: oxidative addition, amination (amine coordination and deprotonation), and reductive elimination. DFT calculations can map the potential energy surface of the entire reaction, identifying the energies of all intermediates and transition states. The rate-determining step (RDS) is the step with the highest activation energy barrier.
For similar Buchwald-Hartwig reactions, computational studies have shown that the RDS can vary depending on the specific substrates, ligand, and base used.
Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst. This step is often rate-limiting, especially for less reactive aryl chlorides. The transition state involves the breaking of the carbon-halogen bond and the formation of two new bonds to the palladium center.
Reductive Elimination: The final step where the C-N bond is formed and the product is released from the palladium center, regenerating the Pd(0) catalyst. This step can also be rate-limiting, particularly with sterically hindered amines or electron-rich aryl groups. The transition state is typically a three-coordinate Pd(II) species from which the new C-N bond is formed.
By calculating the geometries and energies of the transition states, researchers can gain insight into the factors that control the reaction rate and selectivity.
Table 3: Illustrative Activation Energies for Key Steps in a Model Buchwald-Hartwig Amination Reaction *(Note: Data is hypothetical, based on typical values from DFT studies of
Applications in Organic Synthesis and Chemical Transformations of 4 4 Ethylpiperazin 1 Yl 3 Methylaniline Derivatives
Strategic Building Block for Diverse Organic Scaffolds
The aniline (B41778) moiety is a fundamental component in synthetic chemistry, serving as a precursor for a wide range of more complex molecules. beilstein-journals.org Molecules like 4-(4-Ethylpiperazin-1-yl)-3-methylaniline are considered important intermediates, or building blocks, because they provide a pre-functionalized core structure that can be elaborated upon to create target compounds with desired properties. minakem.comlifechemicals.com
The primary amino group on the aniline ring of this compound is a key reactive site for the synthesis of a multitude of substituted aniline derivatives. This functionality allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, leading to compounds with diverse properties.
Analogous compounds are frequently used as building blocks for pharmacologically active agents. For instance, the structurally related compound 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a crucial intermediate in the synthesis of pyrrolopyrimidine kinase inhibitors. chemicalbook.com This highlights the role of such substituted anilines in medicinal chemistry. The synthesis of meta-substituted anilines, which can be challenging due to the ortho/para directing nature of the amino group, has been achieved through various methods, including three-component benzannulation reactions, underscoring the importance of accessing diverse substitution patterns. beilstein-journals.org The primary amine can be transformed into amides, sulfonamides, or subjected to alkylation, serving as a handle to introduce a wide array of functional groups and build molecular complexity. researchgate.net
Table 1: Examples of Reactions for Constructing Substituted Aniline Derivatives
| Reaction Type | Reagents/Conditions | Resulting Functional Group |
| N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | Amide |
| N-Sulfonylation | Sulfonyl chlorides (e.g., TsCl) in presence of a base | Sulfonamide |
| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Secondary/Tertiary Amine |
| Buchwald-Hartwig Amination | Aryl halides/triflates, Palladium catalyst, Base | Diaryl/Alkylaryl Amine |
| Diazotization/Sandmeyer | NaNO₂, HCl; followed by CuX (X=Cl, Br, CN) | Aryl Halide, Aryl Nitrile |
Incorporation into Complex Heterocyclic Systems
The structure of this compound is well-suited for the synthesis of complex heterocyclic compounds, which are core components of many natural products and pharmaceutical drugs. The aniline nitrogen can act as a nucleophile in cyclization reactions to form nitrogen-containing rings.
For example, substituted anilines are common precursors in the synthesis of quinolines, quinazolines, and benzodiazepines through condensation reactions with dicarbonyl compounds or their equivalents. semanticscholar.org Furthermore, the piperazine (B1678402) ring itself is a key heterocyclic motif. The secondary amine within the N-ethylpiperazine group can also participate in annulation reactions. Research on related structures, such as 1-(4-methyl-piperazin-1-yl)isoquinolines, demonstrates how the piperazine-aniline scaffold can be integrated into more complex polycyclic systems with significant biological activity. researchgate.net
Synthetic Transformations of the Amine and Piperazine Moieties
Both the primary aromatic amine and the tertiary amine within the ethylpiperazine group are sites for further chemical modification, allowing for fine-tuning of the molecule's properties.
N-alkylation and N-acylation are fundamental transformations for amines, enabling the introduction of various substituents. researchgate.net
N-Alkylation: The primary aniline nitrogen can be selectively mono- or di-alkylated using alkyl halides or through reductive amination. The tertiary amine of the piperazine ring is generally less reactive towards further alkylation but can form quaternary ammonium salts. Methodologies for the selective N-alkylation of anilines with alcohols, catalyzed by transition metals like iridium, offer a green alternative to traditional methods using alkyl halides. nih.gov Preventing overalkylation to achieve mono-selective modification is a key challenge addressed by modern synthetic methods. nih.gov Simple and efficient procedures have also been developed for the N-alkylation of the piperazine ring itself, often starting from an N-acetylpiperazine precursor. researchgate.net
N-Acylation: The aniline nitrogen readily reacts with acylating agents such as acyl chlorides or carboxylic anhydrides to form stable amide bonds. This reaction is one of the most common methods for creating amide linkages in organic chemistry. researchgate.net The piperazine nitrogen, being a tertiary amine, does not undergo acylation. This difference in reactivity allows for selective functionalization of the aniline amine in the presence of the piperazine ring.
Table 2: Reagents for N-Alkylation and N-Acylation
| Transformation | Reagent Class | Specific Examples |
| N-Alkylation | Alkyl Halides | Ethyl iodide, Benzyl bromide |
| Alcohols (with catalyst) | Methanol, Benzyl alcohol nih.gov | |
| Carbonyls (Reductive Amination) | Acetone, Benzaldehyde (with NaBH₃CN) | |
| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride |
| Carboxylic Anhydrides | Acetic anhydride, Succinic anhydride | |
| Carboxylic Acids | Benzoic acid (with EDC, HOBt) |
Functional Group Interconversions on the Aniline Ring
Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.eduimperial.ac.uk The amino group of the aniline ring is a versatile handle for a wide range of such transformations.
A primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly valuable as it can be displaced by a variety of nucleophiles in what are known as Sandmeyer or related reactions. This allows the amino group to be replaced with halogens (-Cl, -Br, -I), a cyano group (-CN), a hydroxyl group (-OH), or a hydrogen atom (deamination). vanderbilt.edu
Additionally, the aniline ring is activated towards electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. Considering the existing methyl and piperazinyl substituents, positions ortho and para to the amine are already occupied or sterically hindered. However, reactions such as halogenation (e.g., with Br₂) could potentially occur at the remaining activated position on the ring, guided by the combined electronic effects of the substituents.
Development of Analogues and Related Compounds
The core scaffold of this compound has inspired the synthesis of numerous analogues for various applications, particularly in medicinal chemistry. By modifying the substituents on the aniline ring or the piperazine moiety, chemists can modulate the molecule's steric, electronic, and pharmacokinetic properties.
The development of such analogues is a common strategy in drug discovery. For example, hybrid molecules incorporating pyrrolo[2,1-f] beilstein-journals.orgub.eduvanderbilt.edutriazine and aniline-based structures have been explored as potential anticancer agents. researchgate.net Similarly, the synthesis of thiouracil amides containing substituted piperazine groups has been investigated for the development of PARP inhibitors. nih.govnih.gov These examples show that the piperazinyl-aniline framework is a privileged structure in the design of new therapeutic agents.
Table 3: Selected Analogues of this compound
| Compound Name | Structural Variation from Parent Compound | Reference |
| 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline | Methyl group at position 3 is replaced by a Chlorine atom. | researchgate.net |
| 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | Aniline and piperazine are linked by a methylene bridge; methyl group at position 3 is replaced by a trifluoromethyl group. | bldpharm.com |
| 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline | Ethyl group on piperazine is replaced by a methyl group; methyl group at position 3 is replaced by a Fluorine atom. | chemicalbook.com |
Exploration of Isomeric and Homologous Derivatives
The systematic exploration of isomeric and homologous derivatives of this compound is a key strategy in combinatorial chemistry to expand chemical space and investigate structure-activity relationships. This involves modifying the substitution pattern on the aniline ring and altering the length of the alkyl chain on the piperazine nitrogen.
Isomeric Derivatives:
Furthermore, the regiochemistry of reactions on the aromatic ring, such as electrophilic aromatic substitution, is dictated by the directing effects of the amino and alkyl substituents. The interplay of these directing groups can be exploited to synthesize a variety of polysubstituted aniline derivatives. Research on related anilines has shown that the type and arrangement of substituents are critical in determining the outcome of multicomponent reactions.
Homologous Derivatives:
Variation of the N-alkyl group on the piperazine ring from ethyl to other homologous groups (e.g., methyl, propyl, butyl) can modulate the lipophilicity and basicity of the molecule. nih.gov Such modifications are crucial for tuning the solubility and pharmacokinetic properties of derivative compounds in medicinal chemistry contexts. The synthesis of these homologous series can be readily achieved through standard N-alkylation procedures of the corresponding N-unsubstituted piperazine precursor. mdpi.com Studies on N-alkyl and N-aryl piperazine derivatives have demonstrated that the nature of the substituent on the piperazine nitrogen significantly impacts the biological activity of the resulting compounds. nih.gov
The following interactive table provides a conceptual overview of potential isomeric and homologous derivatives that could be synthesized from the core structure of this compound.
| Derivative Type | Modification | Potential Impact on Chemical Properties |
| Isomeric | Shifting the methyl group to the 2-position | Increased steric hindrance around the amino group |
| Isomeric | Shifting the methyl group to the 4-position | Altered electronic distribution and reactivity |
| Homologous | Replacing the N-ethyl with an N-methyl group | Decreased lipophilicity |
| Homologous | Replacing the N-ethyl with an N-propyl group | Increased lipophilicity |
| Homologous | Replacing the N-ethyl with an N-benzyl group | Introduction of aromatic stacking interactions |
Investigation of Structural Modifications for Enhanced Chemical Properties
Structural modifications of the this compound scaffold are undertaken to enhance specific chemical properties, such as reactivity, selectivity, or stability, which are crucial for its utility as a synthetic intermediate. These modifications can be broadly categorized into transformations of the aniline moiety, the piperazine ring, and the introduction of new functional groups.
Modifications of the Aniline Moiety:
The primary amino group of the aniline is a versatile handle for a variety of chemical transformations. It can readily undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, onto the aromatic ring. Acylation of the amino group to form amides is another common transformation that can serve as a protecting group strategy or as a means to introduce further functionality.
Modifications of the Piperazine Ring:
While the N-ethyl group provides a certain level of lipophilicity, this position can be further functionalized. For instance, demethylation of the N-methyl analogue followed by reaction with a variety of electrophiles can introduce diverse substituents. The piperazine ring itself can be a precursor to more complex heterocyclic systems through ring-opening and subsequent recyclization reactions, although this is a less common transformation.
Introduction of Additional Functional Groups:
The aromatic ring of the aniline can be functionalized through electrophilic aromatic substitution reactions. For example, halogenation, nitration, or sulfonation can introduce reactive handles for further synthetic manipulations, such as cross-coupling reactions. The synthesis of various phenylpiperazine derivatives often involves multi-step sequences that include sulfonylation and alkylation of a substituted aniline precursor. nih.gov
The table below outlines several potential structural modifications and their anticipated effects on the chemical properties of the resulting derivatives.
| Modification Type | Reaction | Introduced Functional Group | Enhanced Chemical Property |
| Aniline N-functionalization | Acylation | Amide | Modulated nucleophilicity, potential for hydrogen bonding |
| Aromatic Ring Functionalization | Bromination | Bromo | Handle for cross-coupling reactions (e.g., Suzuki, Heck) |
| Aromatic Ring Functionalization | Nitration | Nitro | Precursor for reduction to an additional amino group |
| Piperazine N-dealkylation/realkylation | - | Various alkyl/aryl groups | Tunable solubility and steric properties |
The strategic application of these synthetic transformations allows for the generation of a vast library of derivatives from the this compound core. The resulting compounds, with their tailored chemical properties, can serve as key intermediates in the synthesis of complex target molecules in various fields of chemical research. researchgate.netbeilstein-journals.org
Future Research Directions and Emerging Methodologies
Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Selectivity
Future synthetic efforts will likely concentrate on the creation of novel derivatives of 4-(4-Ethylpiperazin-1-yl)-3-methylaniline with tailored properties. The goal is to enhance chemical reactivity at specific sites or to improve selectivity towards biological targets or in catalytic applications. This involves the strategic modification of the core structure, including substitutions on the aniline (B41778) ring, alterations to the ethyl group on the piperazine (B1678402) ring, or functionalization of the piperazine ring itself. nih.govmdpi.com
The design of these new molecules can be guided by computational modeling to predict their electronic and steric properties. For instance, introducing electron-withdrawing or electron-donating groups on the aniline ring can modulate the nucleophilicity of the amino group, influencing its reactivity in subsequent reactions. Similarly, replacing the ethyl group with more complex moieties could introduce new functionalities or chiral centers, leading to compounds with specific biological activities or catalytic capabilities. researchgate.netnih.gov A series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles have been synthesized and analyzed for their cytotoxic properties against various human cancer cell lines. nih.gov
Table 1: Proposed Novel Derivatives and Their Potential Enhancements
| Derivative Structure | Modification Site | Proposed Enhancement | Potential Application Area |
|---|---|---|---|
| Introduction of a nitro group (NO₂) ortho or para to the aniline amine | Aniline Ring | Enhanced electrophilicity for subsequent functionalization | Intermediate for complex synthesis |
| Replacement of the N-ethyl group with a chiral auxiliary | Piperazine Ring | Enantioselective reactivity | Asymmetric catalysis |
| Addition of a hydroxyl group (-OH) to the aniline ring | Aniline Ring | Altered solubility and hydrogen bonding capability | Medicinal chemistry, material science |
These synthetic explorations aim to build a diverse library of compounds derived from the this compound scaffold, enabling a broader investigation into their chemical and physical properties.
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the synthesis of this compound and its derivatives, advanced in-situ spectroscopic techniques are critical for real-time reaction monitoring. mt.com These methods provide detailed kinetic and mechanistic insights that are often missed by traditional offline analysis. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the continuous monitoring of reactant consumption, intermediate formation, and product generation directly within the NMR tube. acs.orgresearchgate.net This technique can provide unambiguous structural information and quantitative data on the concentration of different species over time, which is invaluable for understanding reaction mechanisms and identifying potential side reactions. acs.org Challenges such as spectral distortions can be overcome with advanced data processing programs. acs.org
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: In-situ FTIR and Raman spectroscopy are powerful tools for tracking changes in functional groups during a reaction. mt.com For example, monitoring the vibrational modes of the N-H bond in the aniline group or the C-N bonds in the piperazine ring can provide real-time data on the progress of a reaction involving these moieties. These techniques are non-invasive and can often be implemented directly into a reactor using fiber-optic probes. frontiersin.org
Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Gained | Advantages | Considerations |
|---|---|---|---|
| In-Situ NMR | Quantitative concentration of reactants, intermediates, and products; structural elucidation. chemrxiv.org | Highly specific and quantitative. acs.org | Lower sensitivity compared to other methods; requires specialized probes. |
| In-Situ FTIR/Raman | Real-time tracking of functional group changes; reaction kinetics. mt.com | High sensitivity, fast acquisition times, applicable to a wide range of reaction conditions. | Peak overlap can be challenging; Raman may suffer from fluorescence interference. |
By combining data from these techniques, a comprehensive picture of the reaction dynamics can be constructed, leading to improved reaction yields, purity, and scalability.
Development of Machine Learning and AI-driven Approaches in Synthetic Route Design
The core technologies behind these tools include:
Machine Learning Models: Trained on extensive reaction databases, these models recognize complex reaction patterns to predict outcomes. chemcopilot.com
Graph Neural Networks (GNNs): By representing molecules as graphs, GNNs can make nuanced predictions about reactivity. chemcopilot.com
Natural Language Processing (NLP): Transformer-based architectures can treat reactions like a language, translating a product molecule into its constituent reactants. chemcopilot.com
Table 3: Comparison of Traditional vs. AI-Driven Synthetic Route Design
| Aspect | Traditional Approach | AI-Driven Approach |
|---|---|---|
| Route Identification | Relies on chemist's experience, literature search; can be time-consuming and biased. grace.com | Automated, data-driven suggestions from vast reaction databases; identifies novel pathways. chemcopilot.comgrace.com |
| Optimization | Iterative and experimental, often resource-intensive. | Ranks routes based on predicted yield, cost, and sustainability metrics. youtube.com |
| Time and Cost | Can be lengthy and expensive due to trial-and-error. | Significantly reduces planning time and can identify more cost-effective routes. osu.edu |
| Innovation | Constrained by known chemistry and individual expertise. | Uncovers non-intuitive and innovative synthetic strategies. nih.gov |
The integration of AI into the synthesis workflow promises to accelerate the discovery and development of new derivatives based on the this compound scaffold. nih.gov
Exploration of Self-Assembly and Supramolecular Chemistry Based on the Compound Scaffold
The this compound scaffold, with its hydrogen bond donors (aniline N-H) and acceptors (piperazine nitrogens), is an excellent candidate for building blocks in supramolecular chemistry. rsc.org The study of how these molecules self-assemble into ordered, non-covalently bonded structures opens avenues for the creation of novel functional materials. grc.orgrsc.org
Piperazine and its derivatives are well-known for their ability to form extensive hydrogen-bonded networks, often in co-crystals with other molecules like carboxylic acids. rsc.orgrsc.org By systematically co-crystallizing this compound with various guest molecules, it is possible to create a range of supramolecular architectures with distinct properties. The aniline and piperazine moieties can participate in N-H···O and N-H···N hydrogen bonds, while the aromatic ring can engage in π-π stacking interactions. researchgate.net
Future research could explore:
Co-crystal Engineering: Forming co-crystals with dicarboxylic acids, phenols, or other complementary molecules to create specific 2D or 3D networks. rsc.orgresearchgate.net
Metal-Organic Frameworks (MOFs): Using the nitrogen atoms of the piperazine ring as coordination sites for metal ions to construct porous MOFs for applications in gas storage or catalysis.
Gel Formation: Investigating the potential for certain derivatives to form supramolecular gels in specific solvents through hierarchical self-assembly.
Table 4: Potential Supramolecular Assemblies and Interactions
| Co-former/Component | Key Intermolecular Interaction | Potential Supramolecular Structure |
|---|---|---|
| Terephthalic Acid | Charge-assisted N-H···O hydrogen bonds | 1D ribbons or 2D layers researchgate.net |
| Transition Metal Ions (e.g., Cu²⁺, Zn²⁺) | Coordination bonds with piperazine nitrogens | 3D Metal-Organic Framework (MOF) |
| Planar Aromatic Molecules (e.g., Pyrene) | π-π stacking, hydrogen bonding | Intercalated layered structures |
The exploration of the self-assembly properties of the this compound scaffold could lead to the development of new materials with applications in sensing, separation, and drug delivery. nih.gov
Q & A
Q. What are the established synthetic routes for 4-(4-Ethylpiperazin-1-yl)-3-methylaniline, and how can purity be optimized?
The compound is typically synthesized via nucleophilic aromatic substitution. For example, 4-chloro-3-methylaniline reacts with 1-ethylpiperazine in the presence of a base (e.g., K₂CO₃) in refluxing ethanol. Key steps include reflux duration (4–6 hours), solvent selection (polar aprotic solvents enhance reactivity), and purification via recrystallization (ethanol/water mixtures yield >95% purity). Monitoring reaction completion with TLC (silica gel, hexane:EtOAc 3:1) and characterizing with -NMR (aromatic proton shifts at δ 6.5–7.0 ppm, piperazine protons at δ 2.3–3.1 ppm) are critical .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm structural integrity, with distinct signals for the ethylpiperazine moiety (e.g., N-CH₂-CH₃ at δ 1.1–1.3 ppm) and aromatic protons.
- X-ray Crystallography : For crystalline derivatives (e.g., hydrochloride salts), SHELX software is widely used for structure refinement. Hydrate forms, such as 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, require careful handling of crystallographic data to resolve hydrogen bonding networks .
Q. How does the presence of the ethylpiperazine group influence the compound’s solubility and reactivity?
The ethylpiperazine moiety enhances solubility in polar solvents (e.g., DMSO, water for hydrochloride salts) and increases basicity (pKa ~8–9), enabling protonation under acidic conditions. This group also facilitates nucleophilic substitution at the aromatic ring, particularly at the para position relative to the amine .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s HOMO-LUMO gaps, charge distribution, and proton affinity. Exact exchange terms (e.g., Becke’s hybrid functional) improve accuracy for thermochemical properties like ionization potentials and electron affinities. These models guide predictions of reactivity in electrophilic substitution or oxidation reactions .
Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?
Discrepancies in crystal structures (e.g., hydrate vs. anhydrous forms) are addressed by:
Q. How does salt formation (e.g., dihydrochloride) impact the compound’s pharmacological or material science applications?
Salt forms improve stability and bioavailability by altering solubility (e.g., dihydrochloride salts are water-soluble). Mechanistic studies require comparative assays (e.g., free base vs. salt) in biological buffers (pH 7.4) to assess protonation-dependent activity. Analytical methods like HPLC-MS distinguish salt-specific degradation products .
Q. What are the challenges in optimizing regioselectivity during functionalization of the aromatic ring?
The methyl group at the 3-position directs electrophilic substitution to the 5- or 6-position. Computational modeling (DFT) identifies transition states for competing pathways, while experimental optimization involves:
- Temperature control (lower temps favor kinetic products).
- Catalysts (e.g., CuI for Ullmann-type couplings).
- Protecting groups (e.g., acetylating the amine to prevent side reactions) .
Methodological Guidance
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (30 mins vs. 4 hours) while maintaining yield .
- Data Analysis : For conflicting spectral data, cross-validate with high-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, HSQC) .
- Computational Workflow : Combine Gaussian (DFT) and Mercury (crystallography) software suites for integrated structure-property analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
